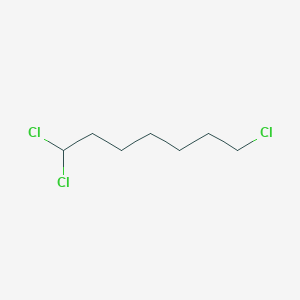

1,1,7-Trichloroheptane

Description

Structure

3D Structure

Properties

CAS No. |

17655-66-2 |

|---|---|

Molecular Formula |

C7H13Cl3 |

Molecular Weight |

203.5 g/mol |

IUPAC Name |

1,1,7-trichloroheptane |

InChI |

InChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2 |

InChI Key |

SRSIMCZNPAERMK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCl)CCC(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Routes for 1,1,7 Trichloroheptane

Established Synthetic Pathways

The formation of 1,1,7-trichloroheptane can be envisioned through a few fundamental synthetic routes common in haloalkane chemistry. These pathways include the direct chlorination of the parent alkane, processes mediated by radical intermediates, and the transformation of pre-existing functional groups on the heptane (B126788) chain.

Direct Halogenation Protocols

Direct halogenation of heptane via free-radical substitution is a primary, albeit theoretically challenging, route for the synthesis of chlorinated heptanes. guidechem.comvedantu.com This method typically involves the reaction of heptane with chlorine gas (Cl₂) in the presence of ultraviolet (UV) light or heat, which initiates the reaction by homolytically cleaving the chlorine molecule into highly reactive chlorine radicals. vedantu.comaskiitians.comcognitoedu.org

The mechanism proceeds via a chain reaction:

Initiation: Cl₂ → 2 Cl•

Propagation:

Cl• + C₇H₁₆ → C₇H₁₅• + HCl

C₇H₁₅• + Cl₂ → C₇H₁₅Cl + Cl•

Termination: Recombination of various radical species (e.g., 2 Cl• → Cl₂; 2 C₇H₁₅• → C₁₄H₃₀; Cl• + C₇H₁₅• → C₇H₁₅Cl)

A significant drawback of this method is its inherent lack of selectivity. guidechem.com The chlorine radical can abstract a hydrogen atom from any of the carbon atoms in the heptane chain, leading to a complex mixture of monochlorinated, dichlorinated, and polychlorinated isomers. The reactivity of hydrogen atoms follows the order: tertiary > secondary > primary, making the terminal positions (C1 and C7) the least favored for substitution. youtube.comlibretexts.org Achieving a high yield of this compound specifically would necessitate sophisticated and likely inefficient purification techniques to separate it from other isomers like 1,1,1-trichloroheptane (B14140931), 1,1,3-trichloroheptane, and various other polychlorinated heptanes. vedantu.com

| Parameter | Effect on Direct Chlorination | Reference |

| Temperature | Higher temperatures increase reaction rates but decrease selectivity. | cognitoedu.org |

| Reactant Ratio | A high excess of heptane to chlorine can favor monochlorination, but is less effective for producing a specific trichloro-isomer. | cognitoedu.org |

| Initiator | UV light is a common initiator for photochemical chlorination. | vedantu.com |

Radical-Mediated Synthetic Routes

The synthesis of this compound is fundamentally a radical-mediated process, especially when starting from the parent alkane. The free-radical chain mechanism, as detailed above, is the primary pathway for the substitution of hydrogen atoms with chlorine. The formation of the desired product is contingent on the generation of a heptyl radical, which then reacts with a chlorine molecule.

The stability of the intermediate radical plays a crucial role in determining the product distribution. youtube.com For a heptane chain, the formation of a secondary radical (at positions C2, C3, C4, C5, or C6) is energetically more favorable than a primary radical (at C1 or C7). This inherent preference makes the targeted synthesis of this compound, which requires substitution at two primary positions and a geminal dichlorination at one of them, a significant challenge.

Alternative radical initiators and halogenating agents, such as N-haloimides (e.g., N-chlorosuccinimide), can sometimes offer improved selectivity in radical halogenations, although specific applications for the synthesis of this compound are not well-documented. chemspider.com

Functional Group Transformation Approaches (e.g., from unsaturated precursors)

A more controlled and plausible synthetic strategy for this compound involves the transformation of functional groups on a heptane derivative. This approach allows for the stepwise and position-specific introduction of chlorine atoms. A hypothetical, yet chemically sound, route could commence from 1,7-heptanediol (B42083).

Synthesis of 1,7-dichloroheptane (B1582780): 1,7-heptanediol can be converted to 1,7-dichloroheptane. guidechem.com This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. A described method involves reacting 1,7-heptanediol with concentrated hydrochloric acid in the presence of a phase-transfer catalyst like triethylamine (B128534) hydrochloride.

Selective Chlorination of 1,7-dichloroheptane: The subsequent step would involve the selective chlorination of one of the terminal methyl groups of 1,7-dichloroheptane to form the 1,1,7-trichloro derivative. This could theoretically be accomplished through a free-radical chlorination, as described in section 2.1.1. However, the presence of chlorine atoms on the chain can influence the regioselectivity of further halogenation. The electron-withdrawing nature of the existing chlorine atoms would deactivate the molecule towards further radical attack, making this step potentially difficult to control and likely resulting in a mixture of products.

Selective Synthesis and Isomer Control

The primary obstacle in the synthesis of this compound is achieving regioselectivity and controlling the formation of isomers.

Regioselective Chlorination Strategies

Achieving the desired 1,1,7-trichlorination pattern requires overcoming the natural reactivity preference of C-H bonds in radical halogenation. Some strategies that could theoretically be employed to enhance regioselectivity include:

Directed Chlorination: The use of directing groups that position the halogenating agent at a specific site on the molecule. While common in aromatic chemistry, this is less straightforward for alkanes.

Supramolecular Catalysis: Employing templates or catalysts that can selectively shield certain positions on the alkane chain while leaving the terminal positions exposed for reaction.

Flow Chemistry: Utilizing microreactors could potentially offer better control over reaction parameters such as temperature and reaction time, which might lead to improved selectivity.

A recent development in radical chemistry involves dual photoredox and cobalt catalysis for remote-Markovnikov hydrochlorination of alkenes. acs.org While not directly applicable to the chlorination of an alkane, this highlights the ongoing research into achieving higher regioselectivity in halogenation reactions.

Advances in Synthesis and Purification Techniques

The efficient synthesis of this compound is intrinsically linked to the development of selective chlorination reactions and advanced purification methods. Researchers have explored various strategies to control the position of chlorination on an n-heptane backbone, aiming to maximize the yield of the desired 1,1,7-isomer.

Yield Optimization and By-product Control

A significant hurdle in the synthesis of this compound is the management of reaction selectivity. The free-radical chlorination of heptane or its partially chlorinated derivatives typically results in a complex mixture of isomers. For instance, the free-radical chlorination of 1-chlorobutane (B31608) is known to produce a mixture of all possible dichlorobutane isomers, with the product distribution influenced by the relative reactivity of the different C-H bonds. upenn.eduupenn.eduumass.edubartleby.comscribd.com By analogy, the free-radical chlorination of 1-chloroheptane (B146330) would be expected to yield a variety of dichloro- and trichloroheptanes, making the isolation of pure this compound a formidable task.

To enhance the yield of the target compound, alternative synthetic routes are considered. One potential, though not explicitly documented, approach could involve the telomerization of ethylene (B1197577) with carbon tetrachloride. This reaction is known to produce a series of α,α,α,ω-tetrachloroalkanes with the general structure Cl(CH₂CH₂)nCCl₃. kyoto-u.ac.jpkyoto-u.ac.jp For n=3, the product is 1,1,1,7-tetrachloroheptane. Subsequent selective reduction of the trichloromethyl group to a dichloromethyl group could theoretically yield this compound. However, achieving such selectivity is a significant chemical challenge.

Another strategy could be the functionalization of a precursor molecule that already contains the desired carbon skeleton and appropriate functional groups for conversion to the trichlorinated product. For example, the conversion of a suitable ketone or alcohol could be envisioned, although specific examples for this compound are not readily found in the literature. The synthesis of trichloromethyl carbinols from aldehydes and chloroform (B151607) is a known transformation that could be conceptually adapted. organic-chemistry.orgorganic-chemistry.org

The control of by-products is paramount for achieving a high yield of the desired isomer. The primary by-products in non-selective chlorination reactions are other positional isomers of trichloroheptane, as well as di- and tetrachlorinated heptanes. The physical properties of these by-products, such as their boiling points, are often very similar to those of this compound, making purification by distillation challenging.

| Potential Synthetic Route | Key Challenge | Major By-products |

| Free-radical chlorination of 1-chloroheptane | Lack of selectivity | Positional isomers of dichloro- and trichloroheptane |

| Telomerization of ethylene followed by reduction | Selective reduction of the CCl₃ group | Unreacted starting material, other reduction products |

| Functional group transformation of a precursor | Availability of a suitable starting material | By-products from side reactions |

Scalability and Process Chemistry Considerations

For a process involving free-radical chlorination, ensuring adequate mixing and heat dissipation would be critical to control the reaction and prevent runaway reactions. The use of a suitable initiator, such as an azo compound, would need to be optimized for large-scale production. upenn.edu The corrosive nature of the reaction mixture, which may contain hydrochloric acid as a by-product, would also necessitate the use of corrosion-resistant reactors and equipment.

If a multi-step synthesis involving a telomerization reaction were to be scaled up, the high pressures and temperatures typically required for these reactions would pose significant engineering challenges. kyoto-u.ac.jpkyoto-u.ac.jp The design of the reactor and the implementation of appropriate safety measures would be of utmost importance.

The purification of the final product on a large scale would likely involve fractional distillation. The efficiency of the distillation column and the optimization of the distillation conditions would be key to obtaining this compound with the desired purity. The development of analytical methods to monitor the reaction and the purity of the final product would also be an essential component of the process chemistry.

| Process Parameter | Consideration for Scalability |

| Reaction Temperature and Pressure | Reactor design and safety for high-pressure/temperature reactions |

| Reagent and Solvent Handling | Safe storage and transfer of corrosive and hazardous materials |

| Product Purification | High-efficiency fractional distillation for isomer separation |

| Waste Management | Treatment and disposal of chlorinated by-products and waste streams |

Chemical Reactivity and Mechanistic Investigations of 1,1,7 Trichloroheptane

Substitution Reactions

Substitution reactions involve the replacement of one or more chlorine atoms with another functional group. The specific pathway of these reactions is highly dependent on the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic Substitution Pathways (SN1, SN2)

The 1,1,7-trichloroheptane molecule possesses two distinct types of carbon-chlorine bonds: a primary chloride at the C7 position and two chlorides on a primary carbon at the C1 position (a gem-dichloro group).

SN2 Reactions: The primary chloride at the C7 position would be expected to be susceptible to SN2 reactions. In an SN2 mechanism, a nucleophile attacks the carbon atom and displaces the leaving group (chloride) in a single, concerted step. Strong, unhindered nucleophiles would favor this pathway. For the gem-dichloro group at the C1 position, an SN2 reaction is also possible, but the presence of two chlorine atoms on the same carbon might introduce some steric hindrance, potentially slowing the reaction rate compared to a simple primary alkyl chloride.

SN1 Reactions: An SN1 reaction proceeds through a carbocation intermediate. The formation of a primary carbocation at either the C1 or C7 position is generally unfavorable due to its instability. Therefore, SN1 reactions are considered less likely for this compound under typical conditions.

Radical Substitution Processes

Further substitution of hydrogen atoms on the this compound molecule can occur via a radical mechanism, typically initiated by UV light. The presence of electron-withdrawing chlorine atoms can influence the selectivity of this reaction, but a mixture of more highly chlorinated products would be expected.

Elimination Reactions

Elimination reactions of this compound would lead to the formation of unsaturated products, such as alkenes.

Dehydrochlorination Studies

Dehydrochlorination is the removal of a hydrogen atom and a chlorine atom from adjacent carbons, typically promoted by a strong base. For this compound, several dehydrochlorination products are possible depending on which chlorine and adjacent hydrogen are removed. For instance, treatment with a strong base could lead to the formation of various chloroheptenes. Specific studies on the dehydrochlorination of this compound are not found in the available literature, but research on the dehydrochlorination of other polychlorinated alkanes suggests that such reactions are feasible. researchgate.net

Formation of Unsaturated Products

The specific unsaturated products formed would depend on the reaction conditions and the regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule). For example, elimination involving the C7-chloro group and a hydrogen from C6 would yield 1,1-dichlorohept-6-ene. Elimination involving one of the C1-chloro groups and a hydrogen from C2 would lead to 1,7-dichlorohept-1-ene. The presence of the gem-dichloro group could influence the acidity of the C2 protons, potentially affecting the reaction pathway.

Other Transformation Reactions

Without specific research, discussion of other transformation reactions of this compound would be purely speculative.

Reduction Chemistries

The reduction of this compound would involve the removal of chlorine atoms and their replacement with hydrogen atoms. The reactivity in reduction reactions is significantly influenced by the nature of the reducing agent and the reaction conditions.

Catalytic Hydrogenation:

One of the primary methods for the reduction of haloalkanes is catalytic hydrogenation. This process typically involves the use of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas. For this compound, the reaction would proceed in a stepwise manner, with the potential for the formation of various partially dechlorinated intermediates.

Step 1: this compound → 1,1-dichloroheptane or 1,7-dichloroheptane (B1582780) + HCl

Step 2: Dichloroheptane intermediates → Monochloroheptane + HCl

Step 3: Monochloroheptane → Heptane (B126788) + HCl

The selectivity of this process would depend on the catalyst and reaction conditions. For instance, some catalysts might favor the removal of the geminal dichlorides at the C1 position, while others might show less selectivity.

Metal-Based Reductions:

Active metals, such as zinc in the presence of an acid or sodium in an alcohol solvent, are also effective in the reduction of alkyl halides. The reaction with zinc would likely proceed through an organozinc intermediate. The geminal dichloride at the C1 position would be particularly susceptible to reduction by this method.

Hydride Reductants:

Complex metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing alkyl halides. The reaction proceeds via an SN2 mechanism, where a hydride ion displaces the chloride ion. The reactivity of the C-Cl bonds in this compound towards hydride reduction would be influenced by steric hindrance. The primary chloride at the C7 position would be more readily reduced than the more sterically hindered chlorides at the C1 position.

| Reduction Method | Potential Products | General Reactivity Trend |

| Catalytic Hydrogenation | Heptane, Dichloroheptanes, Monochloroheptanes | Dependent on catalyst and conditions |

| Zinc/Acid | Heptane, Partially dechlorinated heptanes | Effective for geminal dichlorides |

| Lithium Aluminum Hydride | Heptane, 7-chloroheptane | Primary C-Cl > Secondary C-Cl > Tertiary C-Cl |

This table is based on general principles of haloalkane reduction and not on specific experimental data for this compound.

Oxidation Pathways

The oxidation of this compound is expected to be challenging due to the presence of electron-withdrawing chlorine atoms, which deactivate the molecule towards electrophilic attack. However, under forcing conditions or with potent oxidizing agents, oxidation could occur.

The most likely sites for initial oxidation would be the C-H bonds. The strength of C-H bonds generally follows the order: tertiary < secondary < primary. Therefore, the methylene (B1212753) groups (CH₂) along the heptane chain would be more susceptible to oxidation than the methyl group if it were present. In the case of this compound, the C-H bonds at positions 2 through 6 are secondary.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) could potentially oxidize the hydrocarbon chain, leading to the formation of carboxylic acids or ketones, likely accompanied by chain cleavage. However, the harsh conditions required for such reactions would likely lead to a complex mixture of products.

More selective oxidation might be achieved using specific catalysts. For instance, certain metalloporphyrin complexes have been shown to catalyze the oxidation of alkanes at specific positions. In the case of this compound, a catalyst could potentially be designed to favor oxidation at a specific methylene group.

| Oxidizing Agent | Potential Products | General Observations |

| Potassium Permanganate | Carboxylic acids, Ketones (via chain cleavage) | Non-selective, requires harsh conditions |

| Chromic Acid | Carboxylic acids, Ketones (via chain cleavage) | Non-selective, requires harsh conditions |

| Catalytic Oxidation | Position-specific alcohols, ketones | Potentially more selective, dependent on catalyst design |

This table is based on general principles of alkane oxidation and not on specific experimental data for this compound.

Influence of Molecular Architecture on Reaction Selectivity

The molecular architecture of this compound, with its distinct arrangement of chlorine atoms, is expected to exert a significant influence on the selectivity of its reactions.

The presence of two chlorine atoms on the terminal carbon (C1) creates a gem-dichloro group. This feature significantly increases the electrophilicity of the C1 carbon, making it a potential site for nucleophilic attack, although steric hindrance from the two chlorine atoms could be a competing factor.

The solitary chlorine atom at the other end of the chain (C7) is a primary chloride. Primary alkyl halides are generally more reactive in SN2 reactions than secondary or tertiary halides due to lower steric hindrance. This suggests that nucleophilic substitution reactions might selectively occur at the C7 position.

In elimination reactions, such as dehydrohalogenation, the presence of chlorine atoms at both ends of the long heptane chain introduces the possibility of forming different unsaturated products. The regioselectivity of elimination would be governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the base and reaction conditions. For instance, a bulky base would likely favor the formation of hept-6-en-1,1-dichloroheptane.

The long, flexible heptane chain allows for various conformations, which can also influence reaction selectivity. Intramolecular reactions, such as cyclization, could be possible under certain conditions, where a reactive intermediate at one end of the chain interacts with the other end.

Derivatization Strategies and Applications in Organic Synthesis

Synthesis of Novel Heptane (B126788) Derivatives from 1,1,7-Trichloroheptane

The strategic placement of chlorine atoms in this compound allows for the selective synthesis of a range of novel heptane derivatives. The geminal dichloro group at the C-1 position and the primary chloro group at the C-7 position can be targeted through various nucleophilic substitution and elimination reactions.

Research in the broader field of polyhalogenated alkanes suggests that nucleophiles such as alkoxides, thiolates, and amines could be employed to displace the chlorine atoms, leading to the formation of ethers, thioethers, and amines, respectively. The differential reactivity of the primary versus the geminal dichlorides could potentially allow for stepwise functionalization, offering a route to multifunctional heptane derivatives. For instance, a carefully chosen nucleophile might selectively displace the more reactive primary chloride at the C-7 position, leaving the C-1 geminal dichloro group intact for subsequent transformations.

Furthermore, dehydrohalogenation reactions, typically facilitated by a strong base, could introduce unsaturation into the heptane chain. Elimination of HCl from the C-1 and C-2 positions could yield a terminal vinyl chloride, while elimination involving the C-6 and C-7 positions would result in a terminal alkene. The specific reaction conditions, including the choice of base and solvent, would be crucial in dictating the regioselectivity of these eliminations.

Utilization as a Key Synthetic Building Block

The unique structural features of this compound position it as a key building block for the synthesis of more complex molecules in various sectors of the chemical industry.

While specific examples of this compound's use as a precursor in fine chemical synthesis are not extensively documented, its potential is evident. The ability to introduce diverse functional groups through the derivatization strategies mentioned above makes it a candidate for the synthesis of specialty chemicals. For example, the introduction of a long-chain alkyl group at the C-7 position, followed by hydrolysis of the geminal dichloride at C-1 to an aldehyde, could produce functionalized aldehydes that are valuable intermediates in the synthesis of fragrances, agrochemicals, and pharmaceuticals.

The reactivity of the chlorine atoms also allows for the formation of carbon-carbon bonds through reactions with organometallic reagents such as Grignard reagents or organocuprates. This would enable the extension of the carbon skeleton and the construction of more elaborate molecular architectures.

In the realm of polymer chemistry, chlorinated alkanes often serve as intermediates or model compounds for studying polymerization processes and polymer properties. Although direct applications of this compound in polymer synthesis are not well-established, its structure lends itself to several possibilities.

The terminal chlorine atom at the C-7 position could act as an initiation site for certain types of polymerization reactions. For instance, it could be used to initiate the synthesis of graft copolymers, where polymer chains are grown from the heptane backbone.

Catalytic Approaches for Selective Derivatization

The selective functionalization of the different C-Cl bonds in this compound presents a significant synthetic challenge. Catalytic methods offer a promising avenue to achieve such selectivity. Transition metal catalysis, in particular, has been shown to be effective in the selective activation and functionalization of C-Cl bonds in various organochlorine compounds.

For example, palladium- or nickel-based catalysts could potentially be employed to selectively cross-couple the primary C-7 chloride with a variety of coupling partners, leaving the geminal dichloro group at C-1 untouched. Conversely, specific catalytic systems might be developed to target the geminal dichloride, perhaps facilitating its reduction to a monochloride or its conversion to a ketone under specific conditions.

Photocatalysis and electrocatalysis are other emerging areas that could provide novel methods for the selective derivatization of this compound. These techniques can often operate under mild conditions and offer unique reactivity patterns that may not be achievable through traditional thermal methods. The development of such catalytic approaches would significantly enhance the synthetic utility of this compound and open up new avenues for its application.

Advanced Spectroscopic and Analytical Characterization of 1,1,7 Trichloroheptane

Mass Spectrometry (MS) for Molecular Information

Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

For 1,1,7-trichloroheptane, the molecular ion peak is expected to be weak or even absent, a common characteristic for many halogenated hydrocarbons which tend to fragment readily. docbrown.info The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds. The presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), would result in characteristic isotopic clusters for chlorine-containing fragments, aiding in their identification.

Table 1: Predicted Major Fragment Ions for this compound in EI-MS

| Predicted Fragment Ion | Description |

|---|---|

| [C₇H₁₃Cl₂]⁺ | Loss of a chlorine radical |

| [C₇H₁₂Cl₃]⁺ | Loss of a hydrogen radical |

| [CH₂Cl]⁺ | Fragment from the 7-position |

| [CHCl₂]⁺ | Fragment from the 1-position |

| [C₆H₁₂Cl]⁺ | Cleavage of the C1-C2 bond with loss of CHCl₂ |

This table is predictive and based on the general fragmentation patterns of chlorinated alkanes.

Chemical Ionization (CI) Mass Spectrometry

Chemical ionization (CI) is a softer ionization technique that results in less fragmentation than EI. In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule to produce pseudomolecular ions, typically [M+H]⁺ (protonated molecule). gcms.cz

For this compound, CI-MS would be particularly useful for determining the molecular weight, as the protonated molecular ion is expected to be more stable and thus more abundant than the molecular ion in EI-MS. gcms.cz This technique would provide a clear indication of the molecular mass, which is 203.5 g/mol for C₇H₁₃Cl₃. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule and its fragments. osti.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the case of this compound, HRMS would be able to confirm the elemental formula C₇H₁₃Cl₃ by measuring the exact mass of the molecular ion or its fragments with high accuracy. osti.gov This would be invaluable for differentiating it from isomers or other co-eluting impurities in a complex sample.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC)

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for the analysis of volatile compounds like chlorinated hydrocarbons. nist.gov

For the purity assessment of this compound, a GC equipped with a non-polar capillary column (e.g., OV-1) and a suitable detector like a flame ionization detector (FID) or an electron capture detector (ECD) would be appropriate. nist.gov The separation of isomers like 1,1,1-trichloroheptane (B14140931) and this compound would depend on their boiling points and interactions with the stationary phase. vulcanchem.com Generally, more linear alkanes have higher boiling points and thus longer retention times.

Table 2: Predicted GC Parameters for the Analysis of this compound

| Parameter | Predicted Value/Type | Rationale |

|---|---|---|

| Column Type | Capillary | High resolution for isomer separation |

| Stationary Phase | Non-polar (e.g., OV-1) | Good separation for non-polar analytes |

| Injector Temperature | ~250 °C | To ensure complete vaporization |

| Oven Program | Temperature gradient | To separate compounds with a range of boiling points |

| Detector | ECD or MS | ECD for high sensitivity to halogenated compounds, MS for identification |

This table provides predicted parameters based on general GC methods for similar compounds. nist.gov

Liquid Chromatography (LC)

Liquid chromatography (LC) is a separation technique in which the mobile phase is a liquid. It is suitable for a wider range of compounds than GC, including those that are not volatile or are thermally unstable. High-performance liquid chromatography (HPLC) is a powerful form of LC that uses high pressure to force the mobile phase through the column, leading to higher resolution and faster analysis times. osti.gov

While GC is often the preferred method for analyzing chlorinated alkanes, LC could also be employed, particularly for preparative separations or when coupled with mass spectrometry (LC-MS) for enhanced identification capabilities. A reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would likely be effective for separating this compound from more polar impurities.

Table 3: Predicted LC Parameters for the Analysis of this compound

| Parameter | Predicted Value/Type | Rationale |

|---|---|---|

| Column Type | Reversed-Phase (e.g., C18) | Good retention for non-polar analytes |

| Mobile Phase | Acetonitrile/Water gradient | To elute compounds with varying polarities |

| Detector | UV or MS | UV if chromophores are present, MS for universal detection and identification |

This table provides predicted parameters based on general LC methods for non-polar compounds.

Hyphenated Analytical Techniques for this compound Characterization

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are indispensable for the definitive identification and quantification of specific isomers in complex mixtures. For a compound like this compound, which belongs to the broader class of polychlorinated alkanes (PCAs), these techniques are crucial for distinguishing it from other isomers and related chlorinated compounds. researchgate.netuea.ac.ukdiva-portal.org The analysis of PCAs is known to be a significant analytical challenge due to the vast number of possible isomers, enantiomers, and diastereomers. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds such as this compound. In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of the compound.

While specific, detailed GC-MS analytical data for this compound is not extensively available in public literature, its synthesis has been reported, implying that such characterization would have been performed. researchgate.net The analysis of chlorinated hydrocarbons by GC-MS is a well-established practice. nih.govgcms.cz For this compound, the chromatographic separation would be optimized to resolve it from other heptane (B126788) isomers and chlorinated alkanes.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+), although it may be weak, corresponding to its molecular weight. The most prominent features would be the characteristic isotopic clusters due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Characteristic |

| Retention Time | Dependent on the specific GC column and temperature program used. |

| Molecular Ion (M+) | m/z corresponding to C₇H₁₃Cl₃ (isotopic pattern expected). |

| Key Fragment Ions | Fragments resulting from the loss of Cl, HCl, and alkyl chains. |

| Isotopic Pattern | Characteristic M, M+2, M+4, M+6 pattern due to three chlorine atoms. |

This table is illustrative and based on general principles of mass spectrometry for chlorinated alkanes, as specific experimental data for this compound is not widely published.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally unstable compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred hyphenated technique. While this compound is amenable to GC-MS, LC-MS could also be employed, particularly when analyzing complex environmental or biological samples where pre-concentration or specific extraction methods are used. osti.govnih.gov In LC-MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

The choice of ionization source in LC-MS is critical for the analysis of nonpolar compounds like this compound. Atmospheric pressure chemical ionization (APCI) is often suitable for such analyses. osti.gov Similar to GC-MS, the mass spectrometer provides data on the molecular weight and fragmentation pattern of the analyte. The investigation of chlorinated paraffins by LC coupled to high-resolution mass spectrometry (HRMS) has been a subject of study to better characterize these complex mixtures. nih.gov

Table 2: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Characteristic |

| Retention Time | Dependent on the LC column, mobile phase composition, and flow rate. |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) would be a likely choice. |

| Adduct Ions | Formation of adduct ions (e.g., [M+Cl]⁻) may be observed depending on the solvent system. osti.gov |

| Mass Spectrum | Would provide molecular weight information and fragmentation data upon collision-induced dissociation. |

This table is illustrative and based on general principles of mass spectrometry for chlorinated alkanes, as specific experimental data for this compound is not widely published.

The analytical challenge with PCAs underscores the necessity of robust hyphenated techniques like GC-MS and LC-MS for the unambiguous identification and quantification of specific congeners like this compound. researchgate.netdiva-portal.org

Theoretical and Computational Chemistry Investigations of 1,1,7 Trichloroheptane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and bonding characteristics of molecules like 1,1,7-trichloroheptane. These methods, rooted in the principles of quantum mechanics, provide a microscopic understanding of electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. acs.orgdocbrown.info It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules. DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. rsc.org

DFT calculations also provide insights into the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical for understanding the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. In a study on chloromethylfuran oligomers, DFT calculations were used to determine that increasing chlorine substitution generally lowers the energy band gap, which can enhance conductivity. researchgate.net A similar investigation on this compound would reveal how the placement of chlorine atoms at both ends of the heptane (B126788) chain influences its electronic properties and reactivity.

Table 1: Illustrative Electronic Properties of a Chlorinated Alkane (1,2-dichloroethane) from DFT Calculations

| Property | Calculated Value | Significance for this compound |

| HOMO-LUMO Gap | Varies with functional and basis set | A smaller gap would suggest higher reactivity. |

| Dipole Moment | Varies with conformation | Influences intermolecular forces and solubility. |

| Mulliken Atomic Charges | C-Cl bond shows significant charge separation | Indicates the polarity of the carbon-chlorine bonds, highlighting sites for potential nucleophilic attack. |

This table is illustrative and based on general principles of DFT applied to chlorinated alkanes. Actual values for this compound would require specific calculations.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are another powerful class of quantum chemical methods. wikipedia.org The term ab initio, Latin for "from the beginning," signifies that these calculations are derived directly from theoretical principles without the inclusion of experimental data. youtube.com These methods solve the Schrödinger equation for a given molecule, providing highly accurate energies and wavefunctions. wiley.com

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory. wikipedia.org While computationally more demanding than DFT, these methods are often used as benchmarks for their high accuracy.

For this compound, ab initio calculations could provide precise values for its geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical properties. A study on n-heptane pyrolysis, for example, utilized high-level ab initio methods (CCSD(T)) to calculate the barrier heights for C-C bond fission and H-atom abstraction reactions. researchgate.net Similar calculations for this compound would be invaluable for understanding its thermal stability and decomposition pathways. The presence of chlorine atoms would significantly alter the electronic landscape compared to n-heptane, influencing bond dissociation energies and the energetics of potential reaction channels.

Conformational Analysis and Energetics

The flexibility of the seven-carbon chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis is the study of the energies of these different arrangements and is crucial for understanding the molecule's physical properties and reactivity. lumenlearning.com

Molecular Mechanics (MM) Simulations

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy of a molecular system. scienomics.com Instead of dealing with electrons and wavefunctions, MM treats molecules as a collection of atoms held together by springs (bonds). The energy of the system is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional strains, and non-bonded interactions.

MM simulations are particularly well-suited for exploring the conformational landscape of large, flexible molecules like this compound due to their computational efficiency. scienomics.com By systematically rotating the dihedral angles of the C-C bonds, MM can identify low-energy conformers and the energy barriers between them.

Studies on long-chain n-alkanes have utilized various force fields (e.g., TraPPE-UA, OPLS) to simulate their properties. acs.orgscienomics.com For this compound, an MM simulation would reveal the preferred conformations, which would likely be variations of the extended, zig-zag anti-conformation to minimize steric hindrance between the bulky chloromethyl and chloro groups at the chain ends and along the chain. The presence of the terminal chlorine atoms would also introduce specific electrostatic interactions that influence the conformational preferences.

Table 2: Representative Torsional Energy Barriers in Alkanes

| Torsional Interaction | Energy Cost (kcal/mol) | Relevance to this compound |

| H-H Eclipsed | ~1.0 | Present in all eclipsed conformations. |

| CH₃-H Eclipsed | ~1.3-1.6 | Relevant for rotations involving terminal methyl groups (not directly present but analogous to chloromethyl). |

| Gauche Butane (CH₃/CH₃) | ~0.9 | A key factor in determining the stability of non-extended conformers. Similar gauche interactions would occur in this compound. |

This table provides general values for alkanes. Specific values for this compound would require a parameterized force field that accurately accounts for chlorine substituents.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric parameters. wikipedia.orglibretexts.org For a molecule like this compound, a full PES would be incredibly complex. However, simplified 1D or 2D PES can be generated by varying specific bond lengths, angles, or dihedral angles. libretexts.org

Mapping the PES for the rotation around the C-C bonds in this compound would provide a detailed picture of its conformational energetics. The surface would show energy minima corresponding to stable staggered conformations and energy maxima corresponding to unstable eclipsed conformations. longdom.org The pathways between these minima represent the conformational changes the molecule can undergo. The relative depths of the minima would indicate the equilibrium population of each conformer at a given temperature. The presence of the three chlorine atoms would create a more complex PES than that of n-heptane, with potentially new local minima arising from interactions involving the chlorine atoms.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those that this compound might undergo, such as nucleophilic substitution or elimination (dehydrochlorination). docbrown.infochemrevise.org

Modeling a reaction pathway involves identifying the sequence of elementary steps that connect reactants to products. researchgate.net This includes locating the transition state (TS), which is the highest energy point along the reaction coordinate. libretexts.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, a likely reaction is nucleophilic substitution, where a nucleophile replaces one of the chlorine atoms. chemguide.co.ukucsb.edu Computational modeling could distinguish between an Sₙ1 mechanism (proceeding through a carbocation intermediate) and an Sₙ2 mechanism (a single concerted step). chemguide.co.uk By calculating the energies of the reactants, products, intermediates, and transition states, the preferred pathway can be determined. For example, the primary chlorine at the C7 position would be more susceptible to an Sₙ2 reaction, while the geminal dichlorides at C1 might undergo different reaction pathways.

Another important reaction for chlorinated alkanes is dehydrochlorination, the elimination of HCl to form an alkene. chemrxiv.org Computational studies on the dehydrochlorination of other chloroalkanes, such as 1,2-dichloroethane, have used DFT to elucidate the reaction mechanism on catalyst surfaces. osti.govrsc.org A similar study on this compound could predict the most likely elimination products and the conditions required to favor these reactions.

Prediction of Spectroscopic Parameters and Structure-Spectra Correlations

The theoretical prediction of spectroscopic parameters for molecules like this compound is a powerful tool in computational chemistry. By employing computational models, it is possible to estimate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for identifying the compound, understanding its electronic structure, and interpreting experimental data. The correlation between the molecular structure and the predicted spectra provides deep insights into how the arrangement of atoms and functional groups influences the spectroscopic properties.

Predicted ¹H NMR Spectrum

The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum is predicted based on the chemical environment of each hydrogen atom in the this compound molecule. The chemical shift (δ) is highly dependent on the electron density around the proton. Electronegative atoms, such as chlorine, tend to deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).

In this compound, the protons on the carbon atoms are in distinct chemical environments:

The single proton on carbon 1 (C1), which is bonded to two chlorine atoms (a gem-dichloro group), is expected to be the most deshielded and therefore have the highest chemical shift.

The two protons on carbon 7 (C7), bonded to one chlorine atom, will also be significantly deshielded, but less so than the proton on C1.

The protons on the intervening methylene (B1212753) groups (C2 through C6) will have chemical shifts more characteristic of a typical alkane chain, although slight deshielding effects from the terminal chlorine atoms will be observed, with the effect diminishing with distance from the chlorinated ends.

The predicted ¹H NMR chemical shifts for this compound are presented in the table below. These values are typically calculated using computational software that applies empirical rules and algorithms based on extensive databases of known compounds.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H on C1 | 5.8 - 6.2 |

| H on C2 | 2.0 - 2.2 |

| H on C3 | 1.4 - 1.6 |

| H on C4 | 1.3 - 1.5 |

| H on C5 | 1.4 - 1.6 |

| H on C6 | 1.7 - 1.9 |

Note: These are estimated values and may vary depending on the specific computational method and solvent used.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The presence of electronegative chlorine atoms causes a significant downfield shift for the attached carbon atoms.

For this compound:

Carbon 1 (C1), being bonded to two chlorine atoms, is expected to have the largest chemical shift.

Carbon 7 (C7), bonded to a single chlorine atom, will also be shifted downfield, but to a lesser extent than C1.

The carbons of the methylene chain (C2 to C6) will have chemical shifts in the typical alkane region, with subtle differences due to their position relative to the chlorinated ends.

The predicted ¹³C NMR chemical shifts are summarized in the following table.

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 80 - 85 |

| C2 | 35 - 40 |

| C3 | 28 - 32 |

| C4 | 25 - 29 |

| C5 | 30 - 34 |

| C6 | 32 - 36 |

Note: These are estimated values and may vary depending on the specific computational method and solvent used.

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound is predicted by calculating the vibrational frequencies of its chemical bonds. Different types of bonds and functional groups absorb infrared radiation at characteristic frequencies.

Key predicted vibrational modes for this compound include:

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene groups and the C1 methine group are expected in the 2850-3000 cm⁻¹ region.

CH₂ Bending (Scissoring): These vibrations for the methylene groups in the chain are predicted to occur around 1450-1470 cm⁻¹.

C-Cl Stretching: The presence of chlorine atoms gives rise to characteristic absorptions. The C-Cl stretching vibrations are expected in the range of 550-850 cm⁻¹. libretexts.orgorgchemboulder.com The gem-dichloro group at C1 may show distinct stretching frequencies compared to the single C-Cl bond at C7.

CH₂ Wagging: The wagging of the CH₂ group adjacent to the terminal chlorine (C6) can be observed in the 1300-1150 cm⁻¹ region. orgchemboulder.com

A summary of the predicted characteristic IR absorption bands is provided in the table below.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching | 2850 - 3000 | Strong |

| CH₂ bending (scissoring) | 1450 - 1470 | Medium |

| CH₂ wagging (-CH₂Cl) | 1300 - 1150 | Medium |

Note: These are general expected ranges for the specified vibrational modes.

Structure-Spectra Correlations

The predicted spectroscopic data for this compound clearly illustrate the strong correlation between the molecule's structure and its spectral properties.

In the ¹H NMR spectrum , the significant downfield shift of the proton on C1 is a direct consequence of the strong deshielding effect of the two adjacent chlorine atoms. Similarly, the downfield shift of the C7 protons is due to the single terminal chlorine atom. The gradual upfield shift of protons as they get farther from the chlorinated ends reflects the inductive effect of the halogens.

The ¹³C NMR spectrum also demonstrates this trend. The carbon atoms directly bonded to chlorine (C1 and C7) are significantly shifted downfield. The magnitude of the shift is greater for C1 due to the presence of two chlorine atoms compared to one on C7. The chemical shifts of the other carbons in the chain are less affected, showing values typical for an aliphatic chain.

In the IR spectrum , the C-Cl stretching vibrations are a direct indicator of the presence of the chloro functional groups. The exact position and number of these bands can potentially distinguish between the gem-dichloro and the terminal mono-chloro environments. The rest of the spectrum, particularly the C-H stretching and bending vibrations, confirms the presence of the heptane backbone.

Environmental Behavior and Chemical Transformation Pathways

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For chlorinated alkanes, the primary abiotic degradation mechanisms are photolysis and hydrolysis.

Photolysis: The degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun, is a significant pathway for many chlorinated compounds. While specific data for 1,1,7-trichloroheptane is unavailable, studies on other chlorinated alkanes suggest that they can undergo photolysis. nih.gov The presence of chlorine atoms can make the molecule susceptible to breaking down when exposed to sunlight. For instance, the photochlorination of alkanes is a well-known radical substitution reaction that can be initiated by UV light. wikipedia.org This suggests that this compound in surface waters or the atmosphere could be susceptible to photochemical degradation. The rate of photolysis is often enhanced by the presence of natural photosensitizers in the environment, such as dissolved organic matter. nih.gov

Hydrolysis: This process involves the reaction of a compound with water. For many chlorinated alkanes, hydrolysis is a slow process, especially under neutral pH conditions. nih.govnih.gov However, under basic conditions, hydrolysis rates can increase. nih.gov The hydrolysis of this compound would likely involve the replacement of a chlorine atom with a hydroxyl (-OH) group, forming a chlorinated alcohol. Given the stability of the carbon-chlorine bond, significant hydrolysis of this compound in natural waters is expected to be a minor degradation pathway unless the conditions are alkaline. nih.gov For the related compound heptachlor (B41519), hydrolysis is a recognized degradation pathway, leading to the formation of 1-hydroxychlordene. cdc.gov

| Degradation Mechanism | Expected Reactivity for this compound (by analogy) | Influencing Factors | Potential Products (by analogy) |

| Photolysis | Moderate to High | Sunlight intensity, presence of photosensitizers (e.g., dissolved organic matter) | Less chlorinated alkanes, radicals |

| Hydrolysis | Low to Moderate | pH (faster in basic conditions), temperature | Chlorinated heptanols |

Biotransformation Pathways (focused on chemical breakdown, not biological effects)

Biotransformation is the chemical alteration of a substance within a living organism. Microorganisms play a crucial role in the breakdown of many environmental pollutants. The biotransformation of chlorinated alkanes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. researchgate.net

For short-chain chlorinated paraffins (SCCPs), which include C10-C13 alkanes, several biotransformation pathways have been identified and can be considered analogous for this compound. nih.gov These pathways often involve:

Dechlorination: The removal of chlorine atoms is a key step in the breakdown of these compounds. This can occur through reductive dechlorination under anaerobic conditions, where the chlorine atom is replaced by a hydrogen atom. nih.gov

Hydroxylation: The introduction of a hydroxyl group, often mediated by enzymes like cytochrome P450, can make the molecule more water-soluble and susceptible to further degradation. nih.gov

Carbon Chain Decomposition: Studies on SCCPs in plants have shown that the carbon backbone of the molecule can be broken down, leading to the formation of shorter-chain chlorinated compounds. nih.gov

The biotransformation of the pesticide heptachlor, a chlorinated cyclic hydrocarbon with a similar number of carbon atoms, has been studied in various organisms. White-rot fungi, for example, can metabolize heptachlor through epoxidation, dechlorination, and hydrolysis. researchgate.netnih.gov In humans, heptachlor is metabolized by cytochrome P450 enzymes to form heptachlor epoxide. nih.gov While the specific enzymes and resulting metabolites would differ for a linear alkane like this compound, these studies highlight the general enzymatic processes that could be involved in its breakdown.

| Biotransformation Pathway | Conditions | Key Enzymes (by analogy) | Potential Products (by analogy) |

| Reductive Dechlorination | Anaerobic | Dehalogenases | Dichloroheptanes, Monochloroheptanes |

| Oxidative Degradation | Aerobic | Oxygenases, Cytochrome P450 | Chlorinated heptanols, Chlorinated heptanoic acids |

| Hydrolysis | Aerobic/Anaerobic | Hydrolases | Chlorinated heptanols |

| Epoxidation | Aerobic | Monooxygenases | Chlorinated heptene (B3026448) oxides |

Environmental Fate Modeling and Persistence (chemical aspects)

The environmental persistence of a chemical is its ability to resist degradation. Chlorinated alkanes are known for their persistence in the environment. nih.gov Factors that influence the persistence of this compound include its chemical structure, water solubility, and susceptibility to degradation processes.

Due to its likely low water solubility and high octanol-water partition coefficient (a measure of its tendency to associate with fatty tissues and organic matter), this compound is expected to adsorb strongly to soil and sediments. cdc.gov This adsorption would reduce its availability for degradation in the water column but increase its persistence in soil and sediment.

The persistence of chlorinated alkanes generally increases with the degree of chlorination. nih.gov However, the position of the chlorine atoms also plays a role. The "1,1,7-" substitution pattern may influence its degradation rates compared to other trichloroheptane isomers.

Modeling studies on SCCPs indicate that these compounds can undergo long-range atmospheric transport, leading to their presence in remote environments like the Arctic. canada.ca This suggests that this compound, as a chlorinated alkane, could also be subject to atmospheric transport and deposition far from its source.

| Environmental Compartment | Expected Behavior of this compound (by analogy) | Key Factors |

| Water | Low solubility, potential for photolysis | Adsorption to suspended particles |

| Soil and Sediment | Strong adsorption, high persistence | Organic matter content |

| Air | Potential for long-range transport | Volatility, atmospheric reactions |

| Biota | Potential for bioaccumulation | Lipophilicity (fat-loving nature) |

Characterization of Environmental Transformation Products

The degradation of this compound in the environment would lead to the formation of various transformation products. Based on the degradation pathways of analogous compounds, the following types of products can be anticipated:

Chlorinated Heptanols and Heptanoic Acids: Hydrolysis and oxidation reactions would likely introduce hydroxyl and carboxyl functional groups, respectively, resulting in chlorinated alcohols and acids. nih.gov

Less Chlorinated Heptanes: Dechlorination processes would lead to the formation of dichloroheptanes and monochloroheptanes.

Chlorinated Heptenes: Elimination of hydrogen chloride (HCl) could lead to the formation of chlorinated alkenes (heptenes).

Shorter-Chain Chlorinated Alkanes: If carbon chain decomposition occurs, as observed for some SCCPs in plants, smaller chlorinated alkanes could be formed. nih.gov

Heptachlor Epoxide and Related Compounds: By analogy with heptachlor, epoxidation of any double bonds formed during degradation could occur, followed by further transformation to diols. researchgate.netnih.gov

The identification of these transformation products is crucial for a complete understanding of the environmental impact of this compound, as some of these products may be more or less toxic and persistent than the parent compound.

Industrial and Research Applications of 1,1,7 Trichloroheptane

Role as a Chemical Intermediate in Industrial Processes

While specific industrial processes utilizing 1,1,7-trichloroheptane as a primary intermediate are not well-documented, its structure suggests potential utility in the synthesis of more complex molecules. Chlorinated alkanes are known to serve as precursors in the production of various chemicals. nih.gov The presence of chlorine atoms at both ends of the heptane (B126788) chain in this compound offers distinct reactive sites for further chemical modification.

The dichloroalkyl group at one end and the monochloroalkyl group at the other could theoretically allow for selective reactions. For instance, the 1,1-dichloro configuration could be a precursor to an aldehyde or a carboxylic acid group through hydrolysis, while the 7-chloro position could be used for nucleophilic substitution to introduce other functional groups. This dual functionality could make it a candidate for synthesizing long-chain difunctional compounds, which are valuable in polymer science and the production of specialty chemicals.

Table 1: Potential Industrial Reactions Involving this compound as an Intermediate

| Reaction Type | Reagents | Potential Product Class | Industrial Relevance |

| Hydrolysis | Water, Acid/Base Catalyst | Chloro-aldehydes, Chloro-carboxylic acids | Synthesis of specialty polymers, plasticizers, and coatings. |

| Nucleophilic Substitution | Amines, Alkoxides, Cyanides | Diamines, Ether-alcohols, Cyano-alkanes | Production of corrosion inhibitors, surfactants, and chemical building blocks. |

| Elimination | Strong Base | Alkenyl dichlorides | Precursors for further polymerization or functionalization. |

Note: This table represents theoretical applications based on the chemical properties of chlorinated alkanes, as specific industrial uses of this compound are not widely reported.

Use in Specialty Organic Chemical Synthesis

In a research or specialty synthesis context, this compound could be a starting material for creating molecules with specific functionalities that are not easily accessible through other synthetic routes. The synthesis of specifically chlorinated alkanes as standards for environmental analysis is a known practice, suggesting that methods for producing compounds like this compound exist for research purposes. researchgate.net

The strategic placement of chlorine atoms could be exploited by organic chemists to build complex molecular architectures. For example, the terminal chlorine atoms could be replaced to attach larger chemical moieties, or the chlorinated ends could be used to cyclize the molecule. The synthesis of such specialty chemicals is often conducted on a smaller scale for research into new materials, pharmaceuticals, or agrochemicals.

Table 2: Examples of Specialty Chemicals Potentially Synthesized from this compound

| Target Molecule Class | Synthetic Transformation | Potential Application Area |

| Long-chain diamines | Amination of terminal chlorines | Epoxy curing agents, polyamides |

| α,ω-Diols | Hydrolysis of terminal chlorines | Polyester synthesis, plasticizers |

| Bolaamphiphiles | Functionalization of both ends with polar groups | Drug delivery, materials science |

Note: The synthesis of these specialty chemicals from this compound is speculative and based on established organic chemistry principles.

Development of Analytical Reference Standards for Complex Chlorinated Mixtures

One of the most plausible applications for a specific, well-characterized compound like this compound is as an analytical reference standard. The analysis of complex mixtures of chlorinated paraffins (CPs) in environmental and biological samples is a significant analytical challenge. pops.intnih.govnih.gov These commercial mixtures contain thousands of different isomers and congeners, making their quantification difficult without pure, individual standards. uea.ac.ukresearchgate.net

The use of gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing chlorinated hydrocarbons. researchgate.netepa.gov For accurate identification and quantification, certified reference materials are essential. A compound like this compound, with a defined structure and molecular weight, could serve as an internal or external standard in these analytical methods. Its specific retention time and mass fragmentation pattern would allow for the calibration of analytical instruments and the potential identification of this specific isomer in complex environmental samples.

Table 3: Analytical Properties and Potential Use as a Reference Standard

| Property | Relevance as an Analytical Standard |

| Defined Molecular Formula (C₇H₁₃Cl₃) | Accurate mass for mass spectrometry calibration. |

| Specific Isomeric Structure | Unique retention time in gas chromatography for identification. |

| High Purity | Ensures accuracy and reproducibility of analytical measurements. |

| Stability | Long shelf-life as a certified reference material. |

The development and availability of individual chlorinated alkane standards are crucial for improving the quality and comparability of data from environmental monitoring studies of persistent organic pollutants. nih.gov

Future Research Directions and Emerging Trends

Sustainable Synthetic Methodologies for Halogenated Alkanes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of halogenated alkanes like 1,1,7-trichloroheptane. royalsocietypublishing.org Traditional methods for alkane halogenation often involve harsh reagents and can lead to a mixture of products, necessitating energy-intensive purification steps. umn.edubyjus.com Future research will undoubtedly focus on developing more environmentally benign and selective synthetic routes.

Key areas of exploration include:

Catalyst-Assisted Reactions: The use of catalysts is a cornerstone of green chemistry, as it can lead to milder reaction conditions, higher yields, and improved selectivity. royalsocietypublishing.org For the synthesis of this compound, research into selective catalysts that can direct chlorination to specific carbon atoms on the heptane (B126788) chain will be crucial. This would minimize the formation of isomeric byproducts and reduce waste. libretexts.org

Alternative Solvents: Many conventional halogenation reactions employ volatile and often toxic chlorinated solvents. royalsocietypublishing.org A significant area of research is the exploration of greener solvent alternatives, such as ionic liquids or supercritical fluids like carbon dioxide, which are non-volatile and can be recycled. royalsocietypublishing.org

Photochemical and Electrochemical Methods: Visible-light-induced photocatalysis and electrosynthesis are emerging as powerful tools for organic synthesis. mdpi.comacs.org These methods can often be performed at ambient temperature and pressure, reducing the energy footprint of the synthesis. mdpi.com Developing photochemical or electrochemical methods for the selective chlorination of heptane could provide a more sustainable pathway to this compound.

Advanced Catalytic Systems for Selective Transformations

The reactivity of the carbon-hydrogen (C-H) bond in alkanes is notoriously low, making their selective functionalization a significant challenge in chemistry. illinois.edursc.org Advanced catalytic systems are at the forefront of addressing this challenge, with the goal of transforming inert alkanes into valuable chemicals with high precision. rsc.org

For a molecule like this compound, which already possesses chlorine atoms, further selective transformations could unlock a wide range of new derivatives with unique properties. Future research in this area is likely to focus on:

Terminal C-H Bond Functionalization: The selective functionalization of the terminal methyl group of a linear alkane is a long-standing goal in catalysis. illinois.edu Catalytic systems that could selectively introduce other functional groups onto this compound, for example at the opposite end of the molecule, would be of great interest for creating bifunctional molecules.

Metal-Organic Frameworks (MOFs) and Zeolites: These porous materials can act as shape-selective catalysts. illinois.edu Research into designing MOFs or zeolites with pore structures that can accommodate a molecule of this compound and direct further reactions to specific sites holds considerable promise.

Homogeneous Catalysis: Transition metal complexes in a homogeneous phase offer high activity and selectivity under mild conditions. rsc.orgnih.gov The development of new organometallic catalysts for the functionalization of polychlorinated alkanes could lead to novel transformations of this compound.

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work has become a powerful driver of innovation in chemical research. byu.edu Density Functional Theory (DFT) calculations, for example, can provide deep insights into reaction mechanisms, predict the properties of unknown molecules, and guide the design of new catalysts and experiments. rsc.orgresearchgate.net

For this compound, where experimental data is scarce, computational studies will be invaluable. Key areas for this integrated approach include:

Predicting Physicochemical Properties: As experimental data for this compound is not readily available, DFT calculations can be used to predict key properties such as boiling point, density, and solubility. These predictions can be benchmarked against the known properties of its isomers.

Understanding Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanism of both the synthesis and subsequent reactions of this compound. rsc.org This understanding is crucial for optimizing reaction conditions and improving selectivity. For instance, DFT could be used to study the radical chlorination of heptane to understand the factors that favor the formation of the 1,1,7-isomer. umn.edu

Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the synthesis and functionalization of halogenated alkanes. byu.edu By modeling the interaction of different catalysts with the substrate, researchers can identify promising candidates for experimental validation.

Below is a table of predicted physicochemical properties for this compound and its isomers, which could be further refined and validated through integrated computational and experimental studies.

| Property | This compound (Predicted) | 1,1,1-Trichloroheptane (B14140931) (Reference) | 1,1,3-Trichloroheptane (Computed) | 1,1,5-Trichloroheptane (B14564500) (Computed) |

| Molecular Formula | C₇H₁₃Cl₃ | C₇H₁₃Cl₃ | C₇H₁₃Cl₃ | C₇H₁₃Cl₃ |

| Molecular Weight ( g/mol ) | 203.53 | 203.53 | 203.5 | 203.5 |

| Boiling Point (°C) | 195-205 | 189-191 | Not Available | Not Available |

| Density (g/cm³) | 1.25-1.30 | 1.21 | Not Available | Not Available |

| LogP (Octanol-Water Partition Coefficient) | 4.2 | 3.8 | 4.4 | 4.2 |

Data for 1,1,1-trichloroheptane from NIST WebBook. acs.org Computed data for 1,1,3- and 1,1,5-trichloroheptane from PubChem. rsc.orgnih.gov Predicted data for this compound is based on trends observed in its isomers.

Exploration of Novel Applications in Materials Science and Fine Chemicals

The unique combination of a flexible seven-carbon chain and three chlorine atoms suggests that this compound could be a valuable building block for new materials and fine chemicals. The chlorine atoms can serve as reactive handles for further chemical modifications, allowing for the introduction of a wide range of functional groups.

Future research into the applications of this compound is likely to explore:

Polymer Synthesis: Halogenated compounds are important in the polymer industry. nih.gov this compound could potentially be used as a monomer or a chain-transfer agent in polymerization reactions, leading to polymers with tailored properties such as flame retardancy or increased chemical resistance.

Functional Fluids and Lubricants: Long-chain halogenated alkanes have been used as high-temperature lubricants and in functional fluids. nih.gov The properties of this compound in this context could be investigated, potentially leading to new applications in specialized industrial settings.

Synthesis of Fine Chemicals: The selective replacement of the chlorine atoms in this compound with other functional groups could open up pathways to a variety of complex molecules. nih.gov These could find applications as intermediates in the pharmaceutical or agrochemical industries. For instance, the introduction of long alkyl chains can impact the hydrophobicity and permeability of molecules. researchgate.net

Surface Modification: The reactivity of the chloro-groups could be exploited to graft this compound onto surfaces, thereby modifying their properties. For example, it could be used to create hydrophobic or functionalized surfaces on various substrates. researchgate.net

Q & A

Q. How can open-science practices enhance the reproducibility of studies on this compound?

- Methodological Answer : Share raw spectra/chromatograms in public repositories (e.g., Zenodo) with metadata compliant with FAIR principles. Publish detailed synthetic protocols on platforms like Protocols.io . Collaborate via interlaboratory studies to validate key findings, reporting results using standardized templates (e.g., ASTM E1578) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.